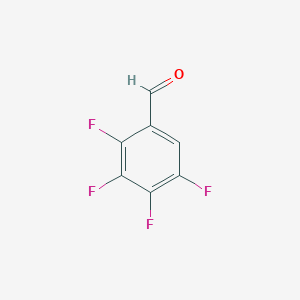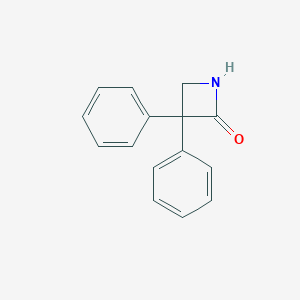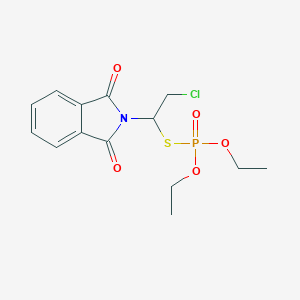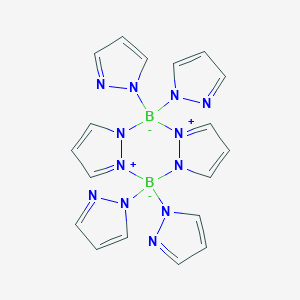
Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- is a boron-containing compound that has gained significant attention in the scientific community. It is a versatile compound that has been extensively studied for its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. Additionally, it has been shown to have an inhibitory effect on the growth of cancer cells.
Biochemische Und Physiologische Effekte
Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and increase bone density. Additionally, it has been shown to have an antioxidant effect, which may help to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- in lab experiments is its versatility. It can be used in a variety of assays and experiments, and has been shown to be effective in a wide range of concentrations. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound, and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for research on Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di-. One area of interest is its potential use in the treatment of bone-related diseases such as osteoporosis. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new derivatives of this compound that may have improved efficacy and safety profiles.
In conclusion, Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- is a versatile compound that has potential applications in various fields of research. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for further study. However, caution must be taken when handling this compound due to its potential toxicity. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- involves the reaction of boron trichloride with sodium pyrazolate in the presence of a polar solvent. The resulting compound is a yellowish powder that is soluble in polar solvents such as water, methanol, and ethanol.
Wissenschaftliche Forschungsanwendungen
Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- has been extensively studied for its potential applications in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been studied for its potential use in the treatment of arthritis, osteoporosis, and other bone-related diseases.
Eigenschaften
CAS-Nummer |
16243-58-6 |
|---|---|
Produktname |
Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- |
Molekularformel |
C18H18B2N12 |
Molekulargewicht |
424 g/mol |
IUPAC-Name |
2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene |
InChI |
InChI=1S/C18H18B2N12/c1-7-21-25(11-1)19(26-12-2-8-22-26)29-15-5-17-31(29)20(27-13-3-9-23-27,28-14-4-10-24-28)32-18-6-16-30(19)32/h1-18H |
InChI-Schlüssel |
RDGTWIZRTUHWQW-UHFFFAOYSA-N |
SMILES |
[B-]1(N2C=CC=[N+]2[B-](N3[N+]1=CC=C3)(N4C=CC=N4)N5C=CC=N5)(N6C=CC=N6)N7C=CC=N7 |
Kanonische SMILES |
[B-]1(N2C=CC=[N+]2[B-](N3[N+]1=CC=C3)(N4C=CC=N4)N5C=CC=N5)(N6C=CC=N6)N7C=CC=N7 |
Andere CAS-Nummern |
16243-58-6 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



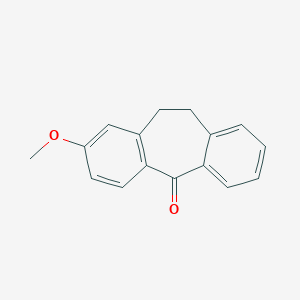
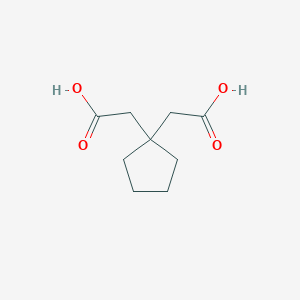
![[1]Pyrindin-4-ol, 1-methyloctahydro-](/img/structure/B99444.png)
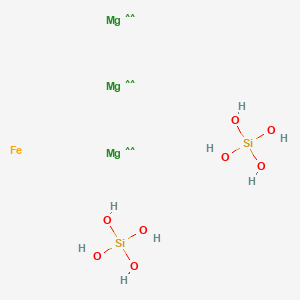
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)
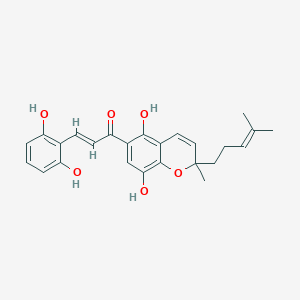
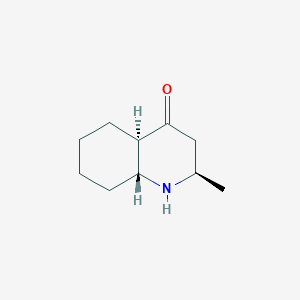
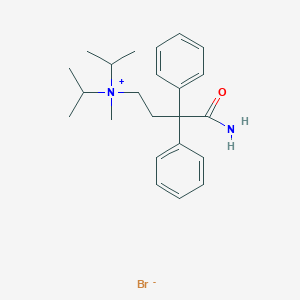
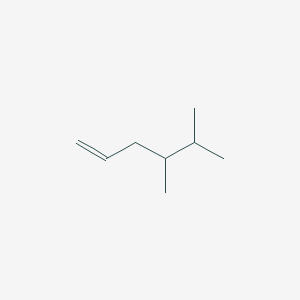
![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)
